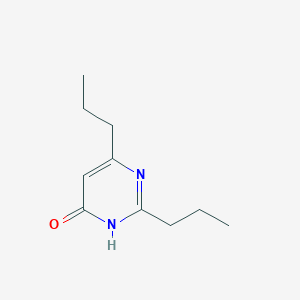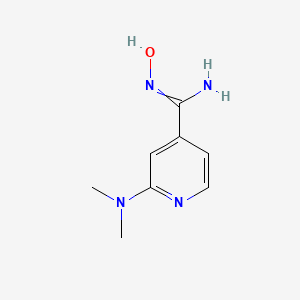
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .
Synthesis Analysis
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .Molecular Structure Analysis
The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .Chemical Reactions Analysis
The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .Wissenschaftliche Forschungsanwendungen
Field
Summary of the Application
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are synthesized using a green approach via the Biginelli reaction . This method is cost-effective, efficient, and recyclable .
Method of Application
The methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .
Results or Outcomes
The derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines . Of the synthesized analogs, one showed the best activity with IC50 values against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines .
Application in Organic Synthesis
Field
Summary of the Application
An efficient, eco-friendly, and sustainable one-pot synthesis of 3,4-dihydropyrimidin-2 (1H)-ones directly from alcohols has been reported . This process uses heteropolyanion-based ionic liquids as catalysts .
Method of Application
The protocol involves heteropolyanion-based catalyzed oxidation of alcohols to aldehydes with NaNO3 as the oxidant followed by cyclocondensation with dicarbonyl compounds and urea or thiourea in a two-step, one-pot manner .
Results or Outcomes
The process is compatible with different functional groups and yields good to excellent results . The catalysts used in the process are also reusable .
Application in Anti-Biofilm Activity
Field
Summary of the Application
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, have been found to exhibit anti-biofilm activity .
Method of Application
The compound is synthesized and then tested against biofilms of various microorganisms .
Results or Outcomes
The compound was found to exhibit excellent anti-biofilm activity with IC50 values of 3.6 μg/mL against K. planticola, nearly equivalent to the standard drug, Ciprofloxacin (3.06 μg/mL) .
Application in Organic Synthesis
Field
Summary of the Application
An efficient synthesis of substituted 3,4-Dihydropyrimidin-2 (1H)-ones using Hf (OTf)4 has been reported .
Method of Application
The protocol involves the use of 1 mol% Hf (OTf)4 in the synthesis of a diversity of 2-oxo/thio DHPMs .
Results or Outcomes
The process yields a diversity of 2-oxo/thio DHPMs .
Application in Green Chemistry
Field
Summary of the Application
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are synthesized using a green approach via the Biginelli reaction . This method is cost-effective, efficient, and recyclable .
Method of Application
The methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .
Results or Outcomes
All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines . Of the synthesized analogs, one showed the best activity with IC50 values against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines .
Application in Organic Synthesis
Field
Summary of the Application
An efficient synthesis of substituted 3,4-Dihydropyrimidin-2 (1H)-ones using Hf (OTf)4 has been reported .
Method of Application
The protocol involves the use of 1 mol% Hf (OTf)4 in the synthesis of a diversity of 2-oxo/thio DHPMs .
Results or Outcomes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dipropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKZZUTLPTPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dipropyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)


![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)



![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)